Naphthylin

Descripción general

Descripción

Naphthylin is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish solid that is insoluble in water and soluble in organic solvents. Naphthylin is used in various scientific research applications due to its unique properties and ability to interact with biological systems.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact

Naphthylin, particularly in the form of naphtha compounds, plays a significant role in environmental studies. For instance, research has shown that naphtha components are biodegraded under methanogenic conditions in oil sands tailings, impacting methane production and influencing extraction processes and management strategies for mature fine tailings (MFT) in oil sands (Siddique et al., 2007).

Industrial Applications and Energy Efficiency

Naphthylin is also significant in the industrial sector. A study by Ren, Patel, and Blok (2006) reviews the energy efficiency of conventional steam cracking and innovative olefin technologies. It highlights the considerable energy consumption of naphtha steam crackers, suggesting potential energy savings with advanced technologies (Ren et al., 2006).

Medical Imaging and Alzheimer's Disease

In medical research, naphthylin derivatives have been used in imaging studies related to Alzheimer's disease. A study using a hydrophobic radiofluorinated derivative of naphthylin showed potential in detecting neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).

Polymerization and Chemical Synthesis

Naphthylin's role in polymerization processes is highlighted by research on the polymerization of ethylene using nickel(II) catalysts. This study explores the influence of diimine ligand structure on polymer properties, demonstrating naphthylin's relevance in the synthesis of polymers (Gates et al., 2000).

Alternative Energy Processes

In the context of alternative energy, naphtha's role in redox oxy-cracking schemes has been investigated. This process, involving naphtha, promises reductions in energy consumption and CO2 emissions, underscoring naphthylin's potential in more efficient and environmentally friendly energy production (Haribal et al., 2018).

Molecular Simulation and Cracking Processes

The simulation of naphtha cracking, crucial for optimizing its industrial use, has been a subject of research. This includes the development of models to improve the efficiency of naphtha as a feedstock for ethylene production, indicating the compound's importance in chemical engineering (Wang Guoqing, 2010).

Naphthalene Diimides in Various Applications

The versatility of naphthalene diimides (NDIs), related to naphthylin, in various fields such as supramolecular chemistry, sensors, and medicinal applications has been extensively reviewed. This underscores the broad applicability of naphthylin and its derivatives in multiple scientific domains (Kobaisi et al., 2016).

Pharmaceutical Interactions and Environmental Fate

The interaction of pharmaceuticals like naproxen with naphthylin derivatives and their environmental fate has been a subject of interest. Studies have shown how such compounds behave in different environmental conditions, impacting agricultural soils and water resources (Topp et al., 2008).

Wastewater Treatment and Pollution Control

Naphthylin compounds have been studied for their role in treating wastewater containing carcinogens like naphthylamine. Research in this area focuses on advanced oxidation processes and catalysis, highlighting naphthylin's role in environmental remediation and pollution control (Chen et al., 2012).

Propiedades

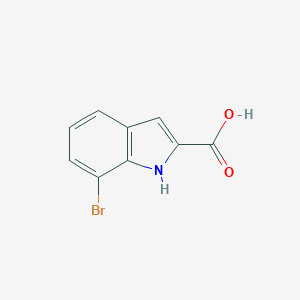

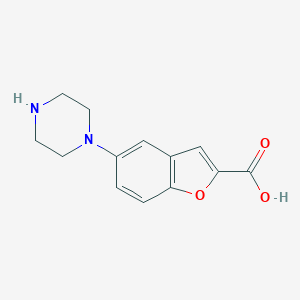

IUPAC Name |

2-naphthalen-1-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLPPWGDNNZTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058002 | |

| Record name | Naphthylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthylin | |

CAS RN |

1786-03-4 | |

| Record name | 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)